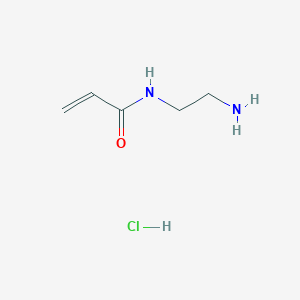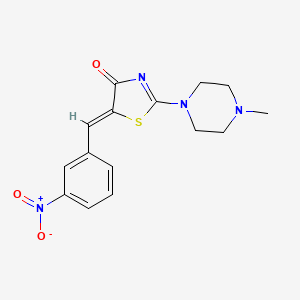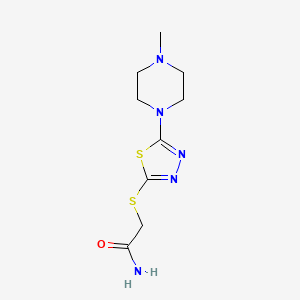
N-(2-Aminoethyl)acrylamide hydrochloride
Vue d'ensemble
Description
N-(2-Aminoethyl)acrylamide hydrochloride: is a chemical compound with the molecular formula C6H13ClN2O. It is commonly used as a monomer in polymerization reactions to synthesize polymers for various applications, including nucleic acid complexation and polyplex formation . This compound is known for its versatility and reactivity, making it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-(2-Aminoethyl)acrylamide hydrochloride can be synthesized through the reaction of acryloyl chloride with ethylenediamine in the presence of a suitable base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction typically occurs under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products. The final product is purified through crystallization or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Aminoethyl)acrylamide hydrochloride undergoes various chemical reactions, including:
Polymerization: It can polymerize with other monomers to form copolymers with desired properties.
Condensation Reactions: It reacts with aldehydes and ketones to form Schiff bases, which are useful in the synthesis of self-healing materials.
Substitution Reactions: It can undergo nucleophilic substitution reactions with electrophiles, such as acid chlorides and isocyanates.
Common Reagents and Conditions:
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under controlled temperature conditions.
Condensation Reactions: Aldehydes or ketones are used in the presence of a catalyst, such as acetic acid, under mild heating.
Substitution Reactions: Electrophiles like acid chlorides or isocyanates are used in the presence of a base, such as triethylamine.
Major Products Formed:
Polymerization: Copolymers with varying properties depending on the comonomers used.
Condensation Reactions:
Substitution Reactions: Substituted amides or ureas with diverse functionalities.
Applications De Recherche Scientifique
Chemistry: N-(2-Aminoethyl)acrylamide hydrochloride is used as a monomer in the synthesis of polymers for various applications, including drug delivery systems, hydrogels, and responsive materials .
Biology: In biological research, it is used to create polymers that can complex with nucleic acids, facilitating gene delivery and other molecular biology applications .
Medicine: The compound is explored for its potential in creating biocompatible materials for medical implants, tissue engineering, and controlled drug release systems .
Industry: Industrially, it is used in the production of specialty polymers for coatings, adhesives, and sealants .
Mécanisme D'action
The mechanism of action of N-(2-Aminoethyl)acrylamide hydrochloride primarily involves its ability to polymerize and form stable complexes with other molecules. In gene delivery applications, the compound forms polyplexes with nucleic acids, protecting them from degradation and facilitating their entry into cells . The presence of the aminoethyl group allows for interactions with various biological molecules, enhancing its functionality in biomedical applications .
Comparaison Avec Des Composés Similaires
2-Aminoethyl methacrylate hydrochloride: Similar in structure but with a methacrylate group instead of an acrylamide group.
N-(3-Aminopropyl)methacrylamide hydrochloride: Contains a propyl chain instead of an ethyl chain.
(2-Boc-amino)ethyl methacrylate: Contains a Boc-protected amino group.
Uniqueness: N-(2-Aminoethyl)acrylamide hydrochloride is unique due to its combination of the aminoethyl group and acrylamide functionality, which provides a balance of reactivity and stability. This makes it particularly suitable for applications requiring both polymerization and complexation capabilities .
Propriétés
IUPAC Name |
N-(2-aminoethyl)prop-2-enamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c1-2-5(8)7-4-3-6;/h2H,1,3-4,6H2,(H,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHBUVWRSTZBAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54641-27-9 | |
| Record name | N-(2-Aminoethyl)acrylamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-(8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate](/img/structure/B3005794.png)

![2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B3005798.png)



![BEnzyl N-[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B3005805.png)
![N-benzyl-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3005806.png)

![N-[(4-phenyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B3005812.png)
![1-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}-2-(4-methylphenoxy)ethan-1-one](/img/structure/B3005813.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B3005814.png)
![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3005815.png)
amine](/img/structure/B3005816.png)
